molecular formula C26H24N2O5 B2835039 3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-21-5

3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2835039
CAS RN: 862830-21-5
M. Wt: 444.487
InChI Key: XADKDSOTBNYYER-UHFFFAOYSA-N
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Description

3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, also known as EAPB-M, is a novel compound that has gained significant attention in scientific research. It is a member of the benzofuran class of compounds and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in the regulation of inflammation and pain. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has also been shown to exhibit antioxidant activity. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is its high potency, which allows for the use of lower doses in experimental settings. However, its limited solubility in aqueous solutions can pose challenges in terms of formulation and delivery. Additionally, more research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several potential future directions for research on 3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide. One area of interest is its potential as a treatment for neuroinflammatory disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation is needed to fully elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves several steps, including the condensation of 4-ethoxybenzaldehyde with glycine, followed by cyclization with 2-hydroxybenzaldehyde. The resulting intermediate is then subjected to a coupling reaction with 2-amino-5-methoxybenzoic acid, followed by acetylation with acetic anhydride to yield the final product.

Scientific Research Applications

3-(2-(4-ethoxyphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent. It has been shown to exhibit potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

3-[[2-(4-ethoxyphenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-3-32-18-14-12-17(13-15-18)16-23(29)28-24-19-8-4-6-10-21(19)33-25(24)26(30)27-20-9-5-7-11-22(20)31-2/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADKDSOTBNYYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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